Aqueous Solubility: 1000-Fold Increase Over Etoposide Enables Solvent-Free IV Formulation
Etopofos (as the disodium salt of etoposide 4'-phosphate) exhibits aqueous solubility of ≥100 mg/mL, whereas the parent compound etoposide has water solubility of approximately 0.1 mg/mL [1]. This represents a ≥1000-fold increase in aqueous solubility, which eliminates the requirement for organic co-solvents (polyethylene glycol, polysorbate 80, ethanol) in the final formulation [2]. The patent literature explicitly states that this solubility differential allows the preparation of pharmaceutical formulations containing little or no organic solvent [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥100 mg/mL (as disodium salt of etoposide 4'-phosphate) |
| Comparator Or Baseline | Etoposide: ~0.1 mg/mL |
| Quantified Difference | ≥1000-fold increase |
| Conditions | Water solubility measurement; patent disclosure data |
Why This Matters
This solubility differential directly determines whether organic co-solvents—which are associated with infusion-related hypotension, hypersensitivity, and metabolic acidosis—must be included in the formulation.
- [1] European Patent EP0548834B1. Stable hexahydrate of etoposide 4'-phosphate disodium salt. Bristol-Myers Squibb Company, 1991. View Source
- [2] U.S. Patent 5,648,474. Crystalline etoposide 4'-phosphate diethanolate. Bristol-Myers Squibb Company, 1997. View Source
